3-(1-Phenylcyclopropyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phenylcyclopropyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine typically involves the cycloaddition reaction of an alkyne and a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux, which affords 5-substituted 3-aminoisoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-(1-Phenylcyclopropyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like sodium hypochlorite.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the isoxazole ring.
Common reagents used in these reactions include copper (I) acetylides, nitrile oxides, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Phenylcyclopropyl)isoxazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Phenylcyclopropyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes like lipooxygenase (LOX) and cyclooxygenase-2 (COX-2), which are involved in inflammatory processes . The compound may also interact with other biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
3-(1-Phenylcyclopropyl)isoxazol-5-amine can be compared with other isoxazole derivatives, such as:
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole: Known for its inhibitory activity toward LOX and COX-2.
4-Aminoalkylisoxazol-3-ones: Synthesized from 3-allyllactams and known for their high yields.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from other isoxazole derivatives .
Biological Activity
3-(1-Phenylcyclopropyl)isoxazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by diverse research findings and data tables.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of appropriate precursors. The method often includes the use of nitrile oxides and alkynes in a 1,3-dipolar cycloaddition reaction, which is a common approach for creating isoxazole derivatives. The reaction conditions and yields can vary based on the specific reagents and solvents used.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that isoxazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound have demonstrated cytotoxic effects against A-549 lung cancer cells, indicating potential as anticancer agents .
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly in models involving human herpes virus type-1 (HHV-1) and other pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : Research has shown that certain isoxazole derivatives modulate key signaling proteins involved in cell growth and apoptosis. For instance, they can downregulate MAP kinases such as ERK and JNK, which are crucial for cell proliferation and survival .
- Induction of Apoptosis : Compounds in this class have been linked to increased expression of pro-apoptotic factors like caspases, suggesting they may trigger programmed cell death in malignant cells .
- Immunomodulatory Effects : Some studies suggest that these compounds may also possess immunosuppressive properties, potentially useful in treating autoimmune conditions.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antitumor | Inhibition of A-549 cell proliferation | |
Antiviral | Suppression of HHV-1 replication | |
Immunomodulatory | Modulation of TNF-α production |
Mechanism | Description | Reference |
---|---|---|
Signaling Pathway Inhibition | Downregulation of ERK and JNK pathways | |
Apoptosis Induction | Increased expression of caspases | |
Immunosuppression | Effects on cytokine production |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Antitumor Efficacy : In a study involving various cancer cell lines, compounds related to this compound showed significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction being confirmed through flow cytometry analysis.
- Viral Inhibition : Clinical evaluations indicated that certain isoxazole derivatives could reduce viral load in infected cellular models significantly, suggesting their potential use as antiviral agents.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(1-phenylcyclopropyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H12N2O/c13-11-8-10(14-15-11)12(6-7-12)9-4-2-1-3-5-9/h1-5,8H,6-7,13H2 |
InChI Key |
BZTMBMLPSMHTBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NOC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.